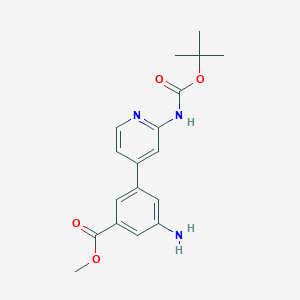
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester group, an amino group, and a tert-butoxycarbonyl-protected amino group attached to a pyridine ring. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzoate ester: The benzoic acid derivative is esterified using methanol and an acid catalyst.
Introduction of the amino group: The ester is then subjected to nitration followed by reduction to introduce the amino group.
Pyridine ring functionalization: The pyridine ring is functionalized with the tert-butoxycarbonyl-protected amino group through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Acidic or basic hydrolysis conditions can be employed for ester hydrolysis.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and carboxylic acids, depending on the specific reaction conditions used.
Scientific Research Applications
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Medicine: The compound is a potential precursor for the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate involves its interaction with specific molecular targets. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The tert-butoxycarbonyl group provides protection during synthetic transformations, ensuring the stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-3-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
Methyl 3-amino-5-(2-((tert-butoxycarbonyl)amino)pyridin-4-yl)benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides a balance between stability and reactivity, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 3-amino-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoate |
InChI |
InChI=1S/C18H21N3O4/c1-18(2,3)25-17(23)21-15-10-11(5-6-20-15)12-7-13(16(22)24-4)9-14(19)8-12/h5-10H,19H2,1-4H3,(H,20,21,23) |
InChI Key |
XQDRUAGBWCOAKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















